8-Hydroxy Aliskiren Fumarate (2:1)
Description
Properties
CAS No. |
1438401-04-7 |
|---|---|
Molecular Formula |
C₆₄H₁₁₀N₆O₁₈ |
Molecular Weight |
1251.59 |
Synonyms |
(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,η-dihydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation Research of 8 Hydroxy Aliskiren in Pre Clinical and in Vitro Models
Identification and Characterization of Oxidized Metabolites, including 8-Hydroxy Aliskiren (B1664508)
Research into the biotransformation of aliskiren shows that the parent drug is the primary circulating component in plasma, accounting for approximately 81% of total plasma radioactivity, which indicates a very low systemic exposure to its metabolites. nih.gov While aliskiren is the main component, several metabolites resulting from oxidation have been identified.
The primary metabolic pathways for aliskiren involve oxidation. nih.gov One major route is O-demethylation, occurring at either the phenyl-propoxy side chain or the 3-methoxy-propoxy group. nih.govnih.gov This initial step is often followed by further oxidation to form a carboxylic acid derivative. nih.govnih.gov These processes lead to the formation of two major oxidized metabolites. nih.govresearchgate.net Although these are considered the main metabolites, they are found in very low concentrations, constituting less than 5% of aliskiren in the plasma at peak concentration. nih.govresearchgate.netbohrium.com
8-Hydroxy Aliskiren is understood to be one of the products of this oxidative metabolism. The characterization of these metabolites has been conducted through studies analyzing excreta, where oxidized metabolites accounted for at least 1.3% of a radioactive dose of aliskiren. nih.gov
Table 1: Identified Metabolic Pathways of Aliskiren
| Metabolic Pathway | Description | Resulting Metabolite Type |
|---|---|---|
| O-demethylation | Removal of a methyl group from the phenyl-propoxy side chain or the 3-methoxy-propoxy group. nih.govnih.gov | O-demethylated alcohol derivative nih.gov |
| Oxidation | Further oxidation of the O-demethylated intermediate. nih.govnih.gov | Carboxylic acid derivative nih.govnih.gov |
Enzyme Systems Involved in the Formation of 8-Hydroxy Aliskiren (e.g., Cytochrome P450 Isoforms)
The formation of 8-Hydroxy Aliskiren and other oxidized metabolites from aliskiren is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro studies have specifically identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the metabolism of aliskiren. nih.govnih.govnih.govnih.gov
Table 2: Enzyme Involvement in Aliskiren Oxidation
| Enzyme System | Specific Isoform | Role in Aliskiren Metabolism |
|---|
| Cytochrome P450 (CYP) | CYP3A4 | Major enzyme responsible for the oxidative metabolism of aliskiren. nih.govnih.govnih.govnih.gov |
In Vitro Metabolic Stability and Reaction Phenotyping Studies
In vitro studies using liver microsomes have been crucial in elucidating the metabolic stability and reaction phenotyping of aliskiren. These studies confirm that aliskiren has a relatively high metabolic stability, given that only a small fraction of the drug is metabolized. nih.gov In humans, approximately 20% of an absorbed dose of aliskiren undergoes metabolism. nih.govnih.gov
Phenotyping studies have consistently pointed to CYP3A4 as the catalyst for aliskiren's limited oxidative biotransformation. nih.govnih.gov The metabolism observed in human liver microsomes is qualitatively similar to that seen in other species, providing a basis for comparative studies. nih.gov The low percentage of metabolism underscores that the primary route of elimination for the absorbed drug is hepatobiliary excretion of the unchanged parent compound. nih.govnih.gov
Comparative Biotransformation in Pre-clinical Species (e.g., animal models, cell lines)
The biotransformation of aliskiren has been compared across different preclinical species, revealing both similarities and differences. The metabolic pathways observed in human liver microsomes are qualitatively comparable to those in marmosets and rats. nih.gov The main pathway in all these species involves O-demethylation and subsequent oxidation. nih.gov
However, the quantitative extent of metabolism varies significantly between species. While humans metabolize about 20% of the absorbed dose, rodents exhibit a much higher rate, metabolizing approximately 50% of the drug. nih.gov In marmosets, aliskiren is reported to be highly bound to plasma proteins (around 92%), compared to a moderate binding of 47-51% in humans, which may influence its availability for metabolism and elimination. nih.gov
Table 3: Comparative Metabolism of Aliskiren in Different Species
| Species | Extent of Metabolism | Plasma Protein Binding | Key Findings |
|---|---|---|---|
| Human | Approx. 20% of absorbed dose nih.govnih.gov | 47-51% nih.govnih.gov | Limited metabolism; primarily CYP3A4-mediated. nih.govnih.govnih.gov |
| Rodents (Rats) | Approx. 50% of absorbed dose nih.gov | Not specified | Qualitatively similar pathways to humans, but quantitatively higher metabolism. nih.gov |
| Primates (Marmosets) | Not specified | Approx. 92% nih.gov | Qualitatively similar pathways to humans. nih.gov High plasma protein binding. nih.gov |
Investigation of Transport Mechanisms and Efflux Transporters (e.g., P-glycoprotein) in Research Systems
The pharmacokinetics of aliskiren, including the distribution of its metabolites, are significantly influenced by transport proteins. Preclinical studies have identified P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), as the major efflux transporter involved in the absorption and disposition of aliskiren. nih.govnih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| 8-Hydroxy Aliskiren Fumarate (B1241708) (2:1) |
| Aliskiren |
| 8-Hydroxy Aliskiren |
| Cytochrome P450 3A4 (CYP3A4) |
Molecular and Biochemical Mechanistic Investigations of 8 Hydroxy Aliskiren and Its Parent Compound Aliskiren
In Vitro Studies on Renin Inhibition and Enzyme Kinetics
Aliskiren (B1664508) is a potent and highly specific inhibitor of human renin in vitro. nih.govnih.gov It acts as a non-peptide, low molecular weight, orally active transition-state mimetic that blocks the renin-angiotensin-aldosterone system (RAAS) at its origin. nih.goveoinobrien.org Studies have determined its inhibitory concentration (IC₅₀) to be approximately 0.6 nmol/L. nih.goveoinobrien.orgnih.gov Further investigations have shown an IC₅₀ of 0.72 nmol/L. nih.govresearchgate.net
Aliskiren competitively inhibits renin activity, with a reported inhibitory constant (Kᵢ) of 0.18 nmol/L against the free form of the enzyme. nih.govresearchgate.net Its inhibitory action extends to the forms of renin and its precursor, prorenin, when they are bound to the (pro)renin receptor ((P)RR). The Kᵢ values for the (P)RR-bound forms of renin and prorenin are 0.14 nmol/L and 0.15 nmol/L, respectively. nih.govresearchgate.net This indicates that aliskiren is a potent inhibitor of both free and receptor-bound renin and prorenin. nih.gov
The binding affinity of aliskiren has also been quantified. Using surface plasmon resonance, the dissociation constant (Kₓ) for aliskiren from (P)RR-bound renin was determined to be 0.46 ± 0.03 nmol/L, and for (P)RR-bound prorenin, it was 0.25 ± 0.01 nmol/L. nih.gov
Detailed in vitro kinetic data for the 8-hydroxy aliskiren metabolite are not extensively available in the reviewed literature, with research primarily centered on the parent compound.
Table 1: In Vitro Inhibition and Binding Constants of Aliskiren
| Parameter | Target | Value (nmol/L) | Source(s) |
|---|---|---|---|
| IC₅₀ | Human Renin | 0.6 | nih.govnih.goveoinobrien.orgnih.gov |
| IC₅₀ | Human Renin | 0.72 | nih.govresearchgate.net |
| Kᵢ | Free Renin | 0.18 | nih.govresearchgate.net |
| Kᵢ | (P)RR-Bound Renin | 0.14 | nih.govresearchgate.net |
| Kᵢ | (P)RR-Bound Prorenin | 0.15 | nih.govresearchgate.net |
| Kₓ | (P)RR-Bound Renin | 0.46 ± 0.03 | nih.gov |
| Kₓ | (P)RR-Bound Prorenin | 0.25 ± 0.01 | nih.gov |
Interaction with the (Pro)renin Receptor in Cellular and Biochemical Assays
Aliskiren's interaction with the (pro)renin receptor ((P)RR) is complex and appears to be cell-type dependent. In vitro studies have confirmed that aliskiren can effectively bind to both renin and prorenin that are already attached to the (P)RR. nih.govresearchgate.net However, research on rat aortic vascular smooth muscle cells (VSMCs) demonstrated that aliskiren does not affect the initial binding of prorenin to cell surface receptors. ahajournals.org
Conversely, other studies indicate that aliskiren can influence the expression of the (P)RR itself. In cultured human aortic smooth muscle cells (HSMCs), a 24-hour incubation with aliskiren led to a concentration-dependent reduction in (P)RR mRNA levels and cell surface expression of the receptor. researchgate.net Similarly, aliskiren treatment reduced (P)RR expression in the glomeruli, tubules, and cortical vessels of diabetic rats. nih.gov In human umbilical vein endothelial cells (HUVECs), aliskiren treatment significantly decreased the release of the soluble form of the (P)RR into the culture medium. nih.gov
However, in human mesangial cells, aliskiren did not inhibit the binding of radiolabeled renin to the (P)RR, nor did it alter the receptor-mediated activation of extracellular signal-regulated kinase 1/2 (ERK1/2) by renin. nih.gov It is noteworthy that the (P)RR is not directly blocked by aliskiren. nih.gov
Structural Biology Insights from Molecular Modeling and Crystallographic Analysis of Aliskiren-Target Interactions
The development of aliskiren is a significant example of successful structure-based drug design, which utilized a combination of X-ray crystallography and molecular modeling to create a potent, non-peptide inhibitor. eoinobrien.orgnih.govnih.gov Crystallographic analysis of aliskiren co-crystallized with human renin reveals that it functions as a transition-state mimetic. eoinobrien.org
Aliskiren binds deep within the active site of the renin enzyme, where it forms critical hydrogen bonds with the catalytic aspartate residues, Asp32 and Asp215. eoinobrien.orgnih.gov This interaction mimics the transition state of renin's natural substrate, angiotensinogen (B3276523), thereby inhibiting the enzyme's catalytic activity. eoinobrien.org
A key structural feature of aliskiren's design is its departure from the extended peptide-like backbones of earlier renin inhibitors. eoinobrien.orgnih.gov This allows it to interact with a distinct sub-pocket of the enzyme, termed S3sp, which is not typically occupied by substrate-derived inhibitors. eoinobrien.org Molecular dynamics simulations have shown that while aliskiren may adopt a U-shaped conformation in aqueous solutions, it binds to the renin receptor in a more "extended" conformation. acs.orgnih.gov Further computational analysis suggests that a loop of amino acid residues around Ser76 plays a crucial role in entrapping aliskiren within the active site. nih.gov
Cellular Uptake and Distribution Studies in Research Cell Lines
Cellular studies have provided insights into how aliskiren is taken up and distributed. In rat aortic vascular smooth muscle cells (VSMCs), aliskiren was found to increase the accumulation of (pro)renin at 37°C and to extend the intracellular half-life of prorenin. ahajournals.org This accumulation is mediated through binding to both mannose 6-phosphate receptors (M6PRs) and (P)RRs. ahajournals.org
Distribution studies in rats showed that aliskiren extensively localizes to the kidneys, particularly in the glomeruli and vessel walls, within two hours of exposure. nih.gov Research using human cell lines has focused more on the functional consequences of aliskiren exposure. In human aortic smooth muscle cells (HSMCs), aliskiren treatment reduced the expression of the (P)RR and its associated signaling pathways. researchgate.net Furthermore, in human umbilical vein endothelial cells (HUVECs), aliskiren was shown to reduce the amount of soluble (P)RR released from the cells. nih.gov While these studies demonstrate aliskiren's effects on specific cell lines, detailed investigations into the uptake and distribution of its 8-hydroxy metabolite are not prominent in the existing literature. nih.gov
Chemical Stability and Degradation Pathways of 8 Hydroxy Aliskiren Fumarate 2:1 in Research Materials
Forced Degradation Studies for Identifying Impurities and Degradation Products
Forced degradation, or stress testing, is a pivotal process in pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance. By subjecting the compound to conditions more severe than accelerated stability testing, potential degradation products can be generated and identified. These studies are essential for developing and validating stability-indicating analytical methods. derpharmachemica.comdntb.gov.ua
For Aliskiren (B1664508) and its derivatives, forced degradation studies are conducted under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, heat, and photolysis, in accordance with ICH guidelines. derpharmachemica.comnih.gov Such studies on Aliskiren have revealed its susceptibility to degradation under hydrolytic and oxidative conditions. derpharmachemica.comresearchgate.net The objective is to induce degradation to a level where degradation products can be detected and characterized, typically aiming for a degradation of no more than 20%. sci-hub.se
In the case of Aliskiren, studies have shown the formation of multiple degradation products under different stress conditions. nih.govresearchgate.net These investigations are crucial for identifying potential impurities that may arise during synthesis, storage, or formulation of 8-Hydroxy Aliskiren Fumarate (B1241708) (2:1). veeprho.com
Characterization of Degradation Products and Their Chemical Structures
Once degradation is induced, the next critical step is the separation and structural elucidation of the resulting degradation products. A combination of advanced analytical techniques is employed for this purpose.
Liquid chromatography (LC) is a primary tool for separating the parent drug from its degradation products. nih.gov Specifically, reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for Aliskiren and its impurities. derpharmachemica.comresearchgate.net These methods typically use a C8 or C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. derpharmachemica.comnih.gov
For structural characterization, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is indispensable. Techniques like time-of-flight (TOF) and tandem mass spectrometry (MS/MS) provide accurate mass measurements and fragmentation patterns, which are instrumental in deducing the chemical structures of the degradants. nih.govresearchgate.net Further confirmation of the proposed structures is often achieved through isolation of the degradation products followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC). nih.gov
Studies on Aliskiren have identified several degradation products, including those resulting from hydrolysis and subsequent cyclization. nih.gov For instance, an acid impurity has been identified as (2S,4S,5S,7S)-N-(2-Carbamoyl-2-methylpropyl)-5-amino-4-Hydroxy-2,7-diisopropyl-8-hydroxy-8-[4-methoxy-3-(3- methoxypropoxy)phenyl]-octanoic acid. derpharmachemica.com Another identified impurity is the result of a reaction with acetonitrile, a solvent often used in the analytical mobile phase, leading to a pseudo degradation product. nih.gov
Table 1: Identified Impurities of Aliskiren
| Impurity Name | Parent Drug | CAS Number | Molecular Formula (Base) | Molecular Weight (Base) |
| Aliskiren 8-Hydroxy Impurity | Aliskiren | 1438401-04-7 | C30H53N3O7 | 567.76 |
| Aliskiren 4-O-Desmethyl Impurity | Aliskiren | 949925-74-0 | C29H51N3O6 | 537.73 |
| Aliskiren Carboxylic Acid Impurity | Aliskiren | 173400-13-0 | Not Available | Not Available |
| Aliskiren Amino Lactone Impurity | Aliskiren | 900811-48-5 | Not Available | Not Available |
Data sourced from multiple chemical suppliers and research articles. veeprho.comallmpus.com
Elucidation of Degradation Kinetics and Mechanisms (e.g., hydrolysis, oxidation, photolysis)
Understanding the rate and mechanism of degradation is crucial for predicting the shelf-life and ensuring the stability of a drug substance.
Hydrolysis: Aliskiren hemifumarate has shown susceptibility to degradation under hydrolytic conditions, particularly in alkaline environments. scitechnol.com Kinetic studies on the alkaline degradation of Aliskiren have revealed that the degradation follows pseudo-first-order kinetics. scitechnol.com The rate of degradation increases with both increasing concentrations of sodium hydroxide (B78521) and rising temperatures. scitechnol.com However, under forced decomposition testing in an aqueous medium at 100°C for three days, aliskiren hemifumarate was found to be hydrolytically stable to 83%, with an estimated half-life of several months to a year at 25°C. fda.govfda.gov This suggests that while susceptible to hydrolysis under harsh alkaline conditions, it possesses reasonable stability under more neutral conditions.
Oxidation: Oxidative degradation is another pathway that can affect Aliskiren. derpharmachemica.com Studies have shown that Aliskiren degrades under oxidative stress, which is often simulated in the lab using hydrogen peroxide. researchgate.net
Photolysis: Based on its UV absorption spectrum, which shows no significant absorption above 290 nm, photodegradation is not considered a significant degradation pathway for Aliskiren. fda.govfda.gov
The degradation kinetics can be further analyzed using the Arrhenius equation to calculate the activation energy, which provides deeper insight into the temperature dependence of the degradation process. ekb.eg
Table 2: Summary of Aliskiren Degradation Kinetics
| Degradation Condition | Reaction Order | Key Findings |
| Alkaline Hydrolysis | Pseudo-first order | Degradation rate increases with increasing NaOH concentration and temperature. scitechnol.com |
| Neutral/Acidic Hydrolysis | Relatively stable | 83% stable after 3 days at 100°C in aqueous medium. fda.govfda.gov |
| Oxidation | Susceptible | Degrades under oxidative stress conditions. derpharmachemica.comresearchgate.net |
| Photolysis | Not significant | No significant UV absorption above 290 nm. fda.govfda.gov |
Impact of Solid-State Characteristics and Hygroscopicity on Research Material Stability
Solid-State Properties: Aliskiren hemifumarate can exist in different polymorphic forms. google.com The discovery and characterization of new crystalline forms are important as they can have different physical properties, such as flowability and solubility, which can impact the manufacturing process and bioavailability of the final product. google.com The needle-shaped crystal habit of Aliskiren has been noted to present challenges in formulation. google.com
Role and Application of 8 Hydroxy Aliskiren Fumarate 2:1 As a Reference Standard in Pharmaceutical Research and Development
Utilization in Analytical Method Development and Validation for Related Substances
The development and validation of analytical methods are foundational activities in pharmaceutical manufacturing, ensuring that impurities and related substances in a drug product can be accurately detected and quantified. 8-Hydroxy Aliskiren (B1664508) Fumarate (B1241708) (2:1) is essential in this context.
Method Development: During the development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), the 8-Hydroxy Aliskiren Fumarate (2:1) reference standard is used to "spike" a sample of the Aliskiren API. This allows analytical chemists to establish method parameters (e.g., mobile phase composition, flow rate, column type) that can effectively separate the 8-Hydroxy Aliskiren peak from the main Aliskiren peak and other potential impurities. oup.comwisdomlib.org The goal is to achieve a clear resolution between all related substances.
Method Validation: Once a method is developed, it must be validated to prove its reliability, as per guidelines from bodies like the International Council for Harmonisation (ICH). wisdomlib.orgjapsonline.com The 8-Hydroxy Aliskiren Fumarate (2:1) standard is crucial for validating several key performance characteristics:
Specificity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: Confirming that the method's response is directly proportional to the concentration of the impurity over a specified range.
Accuracy: Determining the closeness of the test results obtained by the method to the true value, often assessed through recovery studies using the reference standard.
Precision: Measuring the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of 8-Hydroxy Aliskiren that can be reliably detected and quantified, respectively. oup.com
| Method Type | Application in Aliskiren Analysis | Role of 8-Hydroxy Aliskiren Fumarate (2:1) Standard |
| Reverse-Phase HPLC (RP-HPLC) | Primary method for separating and quantifying Aliskiren and its related substances in bulk drug and dosage forms. oup.comwisdomlib.org | Used to identify the retention time of the impurity and to calibrate the instrument for accurate quantification. |
| UV-Spectrophotometry | Used for simultaneous estimation of Aliskiren in combination with other drugs. japsonline.com | While less common for impurity-specific analysis, a standard is needed to determine the impurity's spectral characteristics if it interferes with the main drug's absorbance. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Employed for impurity identification and metabolite studies due to its high sensitivity and specificity. | Provides the definitive mass signature to confirm the identity of a chromatographic peak as 8-Hydroxy Aliskiren. |
Application in Impurity Profiling and Control Strategies for Aliskiren
Impurity profiling—the identification, characterization, and quantification of impurities in an API—is a regulatory requirement for ensuring drug safety. 8-Hydroxy Aliskiren is recognized as a process impurity or a potential degradant of Aliskiren. veeprho.comclearsynth.comallmpus.com The 8-Hydroxy Aliskiren Fumarate (2:1) reference standard is the primary tool used to perform this profiling accurately.
By using the standard, manufacturers can:
Identify: Confirm the presence of 8-Hydroxy Aliskiren in different batches of the Aliskiren API.
Quantify: Precisely measure the level of this specific impurity.
This data is fundamental to establishing a robust Control Strategy . This strategy involves setting acceptance criteria, or limits, for the maximum allowable amount of each impurity in the final drug substance. These limits are based on toxicological data and regulatory guidelines. The ability to accurately measure 8-Hydroxy Aliskiren against its certified reference standard ensures that every batch of Aliskiren released to the market complies with these safety-critical limits.
| Aliskiren Related Compound | Type | Role of Reference Standard |
| 8-Hydroxy Aliskiren Fumarate (2:1) | Impurity/Metabolite clearsynth.comnih.gov | Identification and quantification for impurity profiling and quality control. |
| Demethoxy Aliskiren Fumarate (2:1) | Impurity clearsynth.com | Used to identify and control levels of this specific related substance. |
| Aliskiren Acid Impurity | Impurity clearsynth.com | Enables accurate measurement to ensure it remains below established limits. |
| (2S,4S,5S,7R)-Aliskiren (SSSR Isomer) | Isomeric Impurity clearsynth.compharmaffiliates.com | Critical for controlling stereoisomeric purity, which can impact efficacy and safety. |
Importance as a Reference Material for Metabolite Identification Studies
During drug development, understanding the metabolic fate of a drug is crucial. While studies indicate that Aliskiren is minimally metabolized, with the majority of the dose excreted unchanged, the identification of all metabolites, even minor ones, is a key part of the safety assessment. hres.cafda.gov
The structure of 8-Hydroxy Aliskiren suggests it could be a potential oxidative metabolite of Aliskiren. The availability of the 8-Hydroxy Aliskiren Fumarate (2:1) reference standard is invaluable for researchers investigating Aliskiren's metabolic pathways. In these studies, biological samples (such as plasma or urine) are analyzed, typically using LC-MS. If a peak with a mass corresponding to 8-Hydroxy Aliskiren is detected, the reference standard is used for definitive confirmation. By comparing the chromatographic retention time and the mass spectral fragmentation pattern of the unknown peak with those of the authentic standard, researchers can confirm or reject its identity as a metabolite. nih.gov
Standardization in Quality Control of Research-Grade Aliskiren Materials
The quality of an active pharmaceutical ingredient must be controlled from the earliest stages of research and development. The reliability and reproducibility of preclinical and clinical studies depend on the consistency and purity of the Aliskiren used. Since there are no universal pharmacopoeial monographs for Aliskiren, in-house control and standardization using certified reference materials are paramount. tga.gov.au
The 8-Hydroxy Aliskiren Fumarate (2:1) reference standard is used by quality control (QC) laboratories to:
Assess the purity of incoming batches of research-grade Aliskiren API.
Ensure consistency between different batches of the API used over the course of long-term research projects.
Qualify in-house working standards against a primary, certified reference material.
The use of a high-purity, well-characterized standard like 8-Hydroxy Aliskiren Fumarate (2:1) ensures that the quality of Aliskiren is maintained, providing confidence in the data generated during research and development. allmpus.comcaymanchem.com
| Quality Attribute of Reference Standard | Specification Example | Importance in QC |
| Identity | Confirmed by techniques like H-NMR, Mass Spectrometry, IR. | Ensures the correct impurity is being tested for. |
| Purity | Typically ≥95% as determined by HPLC. allmpus.comcaymanchem.com | Allows for accurate quantitative analysis of the impurity in Aliskiren samples. |
| Assigned Value | A precise concentration or potency value provided with the certificate of analysis. | Forms the basis of calibration and quantification, ensuring traceability. |
| Stability | Documented stability under specified storage conditions (e.g., ≥4 years at -20°C). caymanchem.com | Guarantees the integrity of the standard over its shelf life. |
Future Research Directions and Emerging Methodologies for 8 Hydroxy Aliskiren Fumarate 2:1
Development of Ultra-Sensitive Detection Methods for Trace Levels
The accurate detection of drug metabolites, often present in minute concentrations, is fundamental to pharmacokinetic and metabolism studies. For 8-Hydroxy Aliskiren (B1664508), which is found at very low levels in biological matrices, the development of ultra-sensitive detection methods is a key research priority. e-lactancia.orgresearchgate.net Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have established a foundation for quantification. researchgate.net However, future advancements will likely focus on pushing the limits of detection even lower.
Innovations in this area may include the refinement of sample preparation techniques to concentrate the analyte and remove interfering substances more efficiently. Furthermore, exploring novel ionization sources and mass analyzers in mass spectrometry could enhance signal intensity and specificity. The development of ultrasensitive enzyme-linked immunosorbent assays (ELISAs) also presents a promising avenue, potentially offering a high-throughput and cost-effective alternative for detecting trace amounts of the metabolite. mdpi.com Such advancements will be critical for detailed pharmacokinetic profiling, especially in scenarios requiring low sample volumes, such as pediatric studies. nih.gov
Advanced Computational Approaches for Predicting Biotransformation and Interactions
Computational modeling is becoming an indispensable tool in pharmacology and toxicology. For 8-Hydroxy Aliskiren, advanced computational approaches hold the potential to predict its formation (biotransformation) and its interactions with biological targets. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of Aliskiren and its analogues with their metabolic fate, including the likelihood of hydroxylation to form 8-Hydroxy Aliskiren. rowan.edu
These in silico models can simulate the metabolic pathways, primarily involving cytochrome P450 (CYP) enzymes like CYP3A4, which are known to be involved in Aliskiren's metabolism. researchgate.net By predicting how structural modifications to the parent drug might alter its metabolism, researchers can proactively design new drug candidates with more desirable pharmacokinetic profiles. Furthermore, molecular docking and simulation studies can predict the binding affinity and interaction of 8-Hydroxy Aliskiren with various proteins, helping to identify potential off-target effects or drug-drug interactions. science.govbiorxiv.org These predictive models, when integrated with experimental data, can accelerate the drug development process and enhance safety assessments. rowan.edu
Integration into Complex Biological Systems Research Models
To better understand the physiological relevance of 8-Hydroxy Aliskiren, future research will likely move beyond simple cell cultures to more complex biological systems. Organ-on-a-chip technologies, which are microfluidic devices containing living cells that mimic the structure and function of human organs, offer a sophisticated platform to study drug metabolism and effects in a more physiologically relevant context. These models could provide insights into the hepatic metabolism of Aliskiren and the subsequent effects of 8-Hydroxy Aliskiren on various cell types.
Systems biology approaches, which integrate multi-omics data (genomics, proteomics, metabolomics), will also be crucial. By analyzing the global changes in a biological system in response to 8-Hydroxy Aliskiren, researchers can uncover novel biological pathways affected by this metabolite. This holistic view can help to elucidate its complete biological role and identify potential biomarkers of its effects.
Sustainable Synthesis and Green Chemistry Principles for Analogues
The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, aiming to reduce waste and improve efficiency. rsc.org Future research into Aliskiren and its analogues, including metabolites like 8-Hydroxy Aliskiren, will likely incorporate these principles. nih.govscielo.br This includes the development of more sustainable synthetic routes that utilize less hazardous solvents, employ catalytic reactions to minimize waste, and are more energy-efficient. rsc.orgethernet.edu.et
Q & A
Q. How to integrate 8-Hydroxy Aliskiren Fumarate into combination therapies for cardiovascular research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
